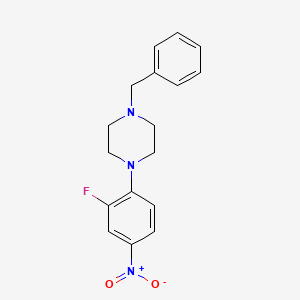

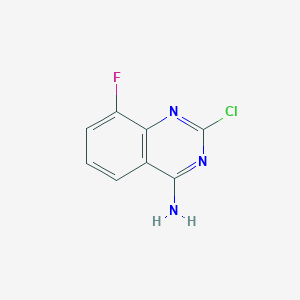

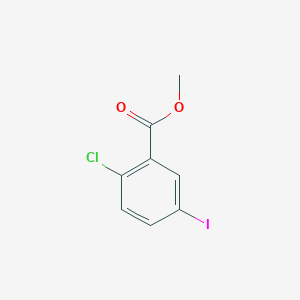

![molecular formula C8H10Cl2N4 B1387865 Cyclopentyl-(4,6-dichloro-[1,3,5]triazin-2-yl)-amine CAS No. 85196-50-5](/img/structure/B1387865.png)

Cyclopentyl-(4,6-dichloro-[1,3,5]triazin-2-yl)-amine

Overview

Description

Synthesis Analysis

The synthesis of compounds with a similar structure involves a nucleophilic substitution reaction . For instance, new N-heterocyclic compounds with a 1,3,5 triazine core were synthesized by a nucleophilic substitution reaction .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including FT-IR spectrophotometer and GC-MS spectroscopy . A density functional theory (DFT) based B3LYP and CAM-B3LYP method with 6–311+G (d,p) basis set analysis was computed for HOMO-LUMO, natural bonding orbitals (NBO), UV-Vis absorptions and excitation interactions .

Chemical Reactions Analysis

The chemical reactivity profile of similar 1,3,5 triazine compounds was optimized by computational methods . The tested compounds have been found to be more active against certain bacteria .

Scientific Research Applications

-

Synthesis and Characterization of Azo Dyes

- Field : Chemistry

- Application : Azo dyes are widely used in industry, making up about 70% of all dyes used . A compound similar to the one you mentioned, (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite), was synthesized and characterized .

- Method : The compound was synthesized and characterized using FT-IR spectrophotometer and GC-MS spectroscopy . A density functional theory (DFT) based B3LYP and CAM-B3LYP method with 6–311+G (d,p) basis set analysis was computed for HOMO-LUMO, natural bonding orbitals (NBO), UV-Vis absorptions and excitation interactions .

- Results : The study revealed that the compound has a low Energy gap (Eg) of 2.947 eV, indicating that HOMO to LUMO transition is highly feasible. This suggests that the compound is suitable for diverse electronic and optic applications .

-

Enhancement of Hyaluronic Acid Pseudoplasticity

- Field : Biomedical Research

- Application : Hyaluronic acid (HA) is widely used in clinical practice and biomedical research. By chemically modifying HA, its rheological properties can be optimized, which is essential for injectability and additive manufacturing .

- Method : In this study, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) was used to graft propylamine and butylamine onto HA .

- Results : The results of this study are not specified in the source .

-

Fluorescent Whitening and UV Absorbing Agents

- Field : Textile Industry

- Application : Compounds with similar structures have been applied to cotton fiber as fluorescent whitening and UV absorbing agents .

- Method : The compounds were synthesized and characterized by spectroscopic techniques i.e. IR, UV, elemental analysis and confirmed by proton NMR Spectroscopy .

- Results : The results of this study are not specified in the source .

-

Optimization of Hyaluronic Acid Pseudoplasticity

- Field : Biomedical Research

- Application : Hyaluronic acid (HA) is widely used in clinical practice and biomedical research. By chemically modifying HA, its rheological properties can be optimized, which is essential for injectability and additive manufacturing .

- Method : In this study, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) was used to graft propylamine and butylamine onto HA .

- Results : The results of this study are not specified in the source .

-

(E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite)

- Field : Chemistry

- Application : This compound, a cyanurated H-acid (CHA) azo dye, was synthesized and characterized . Azo dyes are widely used in industry, making up about 70% of all dyes used .

- Method : The compound was synthesized and characterized using FT-IR spectrophotometer and GC-MS spectroscopy . A density functional theory (DFT) based B3LYP and CAM-B3LYP method with 6–311+G (d,p) basis set analysis was computed for HOMO-LUMO, natural bonding orbitals (NBO), UV-Vis absorptions and excitation interactions .

- Results : A low Energy gap (Eg) of 2.947 eV was obtained from the molecular orbital analysis, which showed that HOMO to LUMO transition is highly feasible; hence CHA is adequate for diverse electronic and optic applications .

properties

IUPAC Name |

4,6-dichloro-N-cyclopentyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N4/c9-6-12-7(10)14-8(13-6)11-5-3-1-2-4-5/h5H,1-4H2,(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDHLMXXIISJAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dichloro-N-cyclopentyl-1,3,5-triazin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

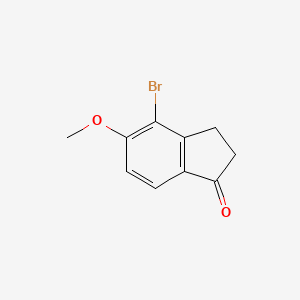

![2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3(4H)-yl]-2-methylpropanoic acid](/img/structure/B1387790.png)

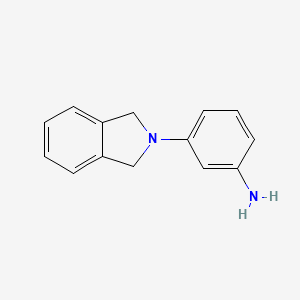

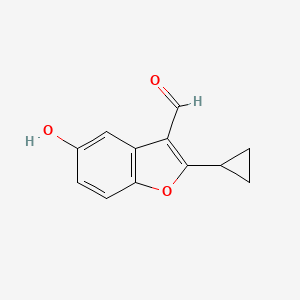

![2-(4-Ethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1387794.png)

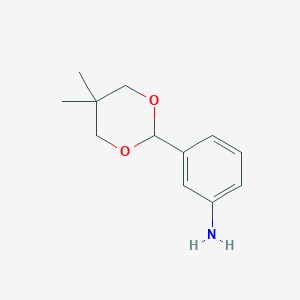

![Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1387797.png)

![Ethyl 5-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B1387803.png)